molecular formula C19H22O7 B11139348 ethyl 3-[7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate

ethyl 3-[7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate

Cat. No.: B11139348
M. Wt: 362.4 g/mol
InChI Key: QZIJLEMVJPFMQG-UHFFFAOYSA-N
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Description

Ethyl 3-[7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate is an organic compound with the molecular formula C20H24O7 It belongs to the class of esters and is characterized by its chromen-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. These processes utilize continuous flow reactors to enhance reaction efficiency and yield. The use of advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-[7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-[7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with cellular proteins to induce apoptosis in cancer cells or inhibit microbial growth by disrupting cell membrane integrity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-[7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate is unique due to its specific ester linkage and chromen-2-one core structure.

Properties

Molecular Formula

C19H22O7

Molecular Weight

362.4 g/mol

IUPAC Name

ethyl 3-[7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxochromen-3-yl]propanoate

InChI

InChI=1S/C19H22O7/c1-4-23-17(20)9-8-15-12(3)14-7-6-13(10-16(14)26-19(15)22)25-11-18(21)24-5-2/h6-7,10H,4-5,8-9,11H2,1-3H3

InChI Key

QZIJLEMVJPFMQG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC(=O)OCC)OC1=O)C

Origin of Product

United States

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